tert-Butyl [4-(2-pyridinyl)-2-pyrimidinyl]methylcarbamate
Overview
Description
The compound is a derivative of carbamate. Carbamates are organic compounds derived from carbamic acid and are often used in pesticides, fungicides, and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of a similar compound, “tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate”, has been analyzed . It has a molecular formula of C17H21N3O2, an average mass of 299.367 Da, and a monoisotopic mass of 299.163391 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate”, have been reported . It has a molecular weight of 299.37 and is a solid at room temperature .Mechanism of Action
Safety and Hazards
The safety and hazards of a similar compound, “tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate”, have been documented . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
tert-butyl N-[(4-pyridin-2-ylpyrimidin-2-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-15(2,3)21-14(20)18-10-13-17-9-7-12(19-13)11-6-4-5-8-16-11/h4-9H,10H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIBGHBUDRMMNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=CC(=N1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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